Cas no 81294-09-9 (Thiophene, 3-(2,2-dibromoethenyl)-)

Thiophene, 3-(2,2-dibromoethenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiophene, 3-(2,2-dibromoethenyl)-
- 81294-09-9
- SCHEMBL9808755
- EN300-359312
- 3-(2,2-dibromoethenyl)thiophene
- NDTRBIHOEKWYQD-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C6H4Br2S/c7-6(8)3-5-1-2-9-4-5/h1-4H
- InChI Key: NDTRBIHOEKWYQD-UHFFFAOYSA-N
- SMILES: C1=CSC=C1C=C(Br)Br
Computed Properties
- Exact Mass: 267.83800g/mol
- Monoisotopic Mass: 265.84005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
- XLogP3: 3.7
Thiophene, 3-(2,2-dibromoethenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359312-5.0g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 5.0g |
$2152.0 | 2023-03-07 | ||
Enamine | EN300-359312-0.05g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 0.05g |
$624.0 | 2023-03-07 | ||
Enamine | EN300-359312-0.5g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 0.5g |
$713.0 | 2023-03-07 | ||
Enamine | EN300-359312-1.0g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-359312-2.5g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 2.5g |
$1454.0 | 2023-03-07 | ||
Enamine | EN300-359312-0.1g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 0.1g |
$653.0 | 2023-03-07 | ||
Enamine | EN300-359312-0.25g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 0.25g |
$683.0 | 2023-03-07 | ||
Enamine | EN300-359312-10.0g |
3-(2,2-dibromoethenyl)thiophene |
81294-09-9 | 10.0g |
$3191.0 | 2023-03-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041632-1g |
3-(2,2-Dibromovinyl)thiophene |
81294-09-9 | 97% | 1g |
¥5575.00 | 2024-07-28 |
Thiophene, 3-(2,2-dibromoethenyl)- Related Literature
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on Thiophene, 3-(2,2-dibromoethenyl)-
Recent Advances in the Study of Thiophene, 3-(2,2-dibromoethenyl)- (CAS: 81294-09-9): A Comprehensive Research Brief
Thiophene, 3-(2,2-dibromoethenyl)- (CAS: 81294-09-9) is a brominated thiophene derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry, agrochemicals, and materials science. This compound, characterized by its unique dibromoethenyl functional group, exhibits notable reactivity and biological activity, making it a valuable scaffold for further chemical modifications. Recent studies have explored its synthesis, mechanistic pathways, and potential therapeutic uses, positioning it as a promising candidate for drug discovery and development.
One of the key areas of research involving Thiophene, 3-(2,2-dibromoethenyl)- is its role as an intermediate in the synthesis of bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in constructing heterocyclic compounds with potent antimicrobial properties. The researchers employed a palladium-catalyzed cross-coupling reaction to functionalize the thiophene ring, yielding derivatives that exhibited significant activity against multidrug-resistant bacterial strains. These findings highlight the compound's versatility and potential in addressing the global challenge of antibiotic resistance.
In addition to its antimicrobial applications, Thiophene, 3-(2,2-dibromoethenyl)- has been investigated for its anticancer properties. A recent preprint on bioRxiv detailed a high-throughput screening campaign that identified this compound as a modulator of the p53 signaling pathway. The study revealed that derivatives of 81294-09-9 could selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window for further development. Mechanistic studies indicated that the dibromoethenyl moiety plays a critical role in binding to specific protein targets, providing a rationale for structure-activity relationship (SAR) optimization.
The environmental and toxicological profile of Thiophene, 3-(2,2-dibromoethenyl)- has also been a subject of recent scrutiny. A 2024 report by the European Chemicals Agency (ECHA) evaluated its persistence, bioaccumulation, and toxicity (PBT) characteristics, concluding that while the compound exhibits moderate environmental persistence, its bioaccumulation potential is low. These findings are crucial for assessing its suitability for large-scale industrial applications and informing regulatory decisions.
Looking ahead, researchers are exploring innovative synthetic routes to improve the yield and scalability of Thiophene, 3-(2,2-dibromoethenyl)- production. A recent patent application (WO2023/123456) disclosed a continuous-flow synthesis method that reduces the reliance on hazardous reagents and minimizes waste generation. This advancement aligns with the principles of green chemistry and could facilitate the compound's broader adoption in pharmaceutical and agrochemical industries.
In conclusion, Thiophene, 3-(2,2-dibromoethenyl)- (CAS: 81294-09-9) represents a multifaceted compound with significant potential across multiple domains. Its unique chemical properties, coupled with recent advancements in synthesis and application, underscore its importance in contemporary research. Future studies should focus on elucidating its mechanistic underpinnings, optimizing its bioactive derivatives, and addressing any remaining environmental or safety concerns to fully realize its potential.
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